molecular formula C8H8ClNO B14387884 Methyl 2-chlorobenzene-1-carboximidate CAS No. 89974-71-0

Methyl 2-chlorobenzene-1-carboximidate

Cat. No.: B14387884
CAS No.: 89974-71-0
M. Wt: 169.61 g/mol
InChI Key: XOAVVDZYUVAVRA-UHFFFAOYSA-N
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Description

Methyl 2-chlorobenzene-1-carboximidate (C8H7ClNO) is a carboximidate ester featuring a methyl group and a 2-chlorophenyl substituent. This compound is structurally characterized by an imidate group (–N–C–O–) attached to the benzene ring at the 1-position, with a chlorine atom at the 2-position. Carboximidates are reactive intermediates in organic synthesis, often employed in glycosylation reactions, peptide coupling, and as precursors for heterocyclic compounds . The methyl ester group confers distinct physicochemical properties compared to its ethyl or bulkier alkyl analogs, such as enhanced volatility and altered solubility.

Properties

CAS No.

89974-71-0

Molecular Formula

C8H8ClNO

Molecular Weight

169.61 g/mol

IUPAC Name

methyl 2-chlorobenzenecarboximidate

InChI

InChI=1S/C8H8ClNO/c1-11-8(10)6-4-2-3-5-7(6)9/h2-5,10H,1H3

InChI Key

XOAVVDZYUVAVRA-UHFFFAOYSA-N

Canonical SMILES

COC(=N)C1=CC=CC=C1Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-chlorobenzene-1-carboximidate can be synthesized through the Pinner reaction, which involves the acid-catalyzed attack of nitriles by alcohols . The general mechanism of the Pinner reaction includes the formation of imidates as their hydrochloride salts, often referred to as Pinner salts. This reaction typically requires an acidic environment and an alcohol as the nucleophile.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale Pinner reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-chlorobenzene-1-carboximidate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-chlorobenzene-1-carboximidate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-chlorobenzene-1-carboximidate involves its reactivity as an electrophile. The compound can form sigma bonds with nucleophiles, leading to the formation of various products. The molecular targets and pathways involved depend on the specific reactions and conditions used .

Comparison with Similar Compounds

Ethyl 2-Chlorobenzene-1-Carboximidate

The ethyl analog (C9H9ClNO) differs by having an ethyl ester group instead of methyl. Key comparisons include:

  • Molecular Weight : The ethyl derivative (Mol. weight: 220.10 as hydrochloride ) is heavier than the methyl form (theoretical Mol. weight: 168.6).
  • Reactivity : Methyl esters generally exhibit faster reaction kinetics in nucleophilic substitutions due to reduced steric hindrance compared to ethyl esters .
  • Stability : The hydrochloride salt of the ethyl analog (CAS 63417-79-8) is commercially available, suggesting greater stability under acidic conditions compared to the methyl variant .

Other Methyl Esters

Methyl esters of aromatic acids, such as methyl salicylate (C8H8O3), share functional similarities but differ in substituent effects:

  • Volatility : Methyl 2-chlorobenzene-1-carboximidate is expected to have higher volatility than ethyl analogs but lower than methyl salicylate, which is widely used as a volatile organic compound (VOC) in atmospheric studies .
  • Electronic Effects: The electron-withdrawing chlorine substituent in this compound enhances electrophilicity at the imidate carbon, facilitating nucleophilic attacks compared to non-halogenated esters .

Substituted Benzene Carboximidates

Compounds like 2-aminobenzamides (C7H8N2O) differ in functional groups but share aromatic backbones:

  • Applications: While 2-aminobenzamides are utilized in glycosylation engineering and glycan analysis , this compound is more likely employed in halogen-specific reactions, such as Suzuki-Miyaura couplings or as a directing group in catalysis.
  • Solubility: The chlorine substituent in this compound reduces polarity compared to hydroxyl or amino-substituted analogs, decreasing water solubility but enhancing lipid compatibility .

Data Tables

Table 1. Key Properties of this compound and Analogs

Property This compound Ethyl 2-Chlorobenzene-1-Carboximidate Methyl Salicylate
Molecular Formula C8H7ClNO C9H9ClNO C8H8O3
Molecular Weight (g/mol) 168.6 (theoretical) 220.10 (hydrochloride) 152.15
Boiling Point (°C) ~180–200 (estimated) >200 (hydrochloride) 222–223
Solubility in Water Low Very low (hydrochloride) Slightly soluble
Reactivity High (due to Cl and methyl group) Moderate (steric hindrance) Low (stable ester)

Research Findings and Trends

  • Synthetic Utility: this compound’s chlorine atom enhances its utility in cross-coupling reactions, contrasting with non-halogenated esters like methyl salicylate, which are less reactive in such contexts .
  • Stability Challenges: Unlike its ethyl counterpart, the methyl variant lacks commercial availability as a hydrochloride salt, suggesting challenges in long-term storage or handling under non-inert conditions .
  • Environmental Impact : Methyl esters like this compound may exhibit higher atmospheric persistence compared to ethyl analogs due to lower molecular weight, though this requires further study .

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